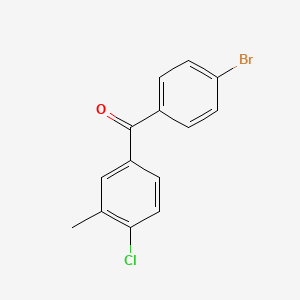

4-Bromo-4'-chloro-3'-methylbenzophenone

Description

4-Bromo-4'-chloro-3'-methylbenzophenone is a halogenated benzophenone derivative featuring a bromine atom at the para position of one aromatic ring, a chlorine atom at the para position of the second ring, and a methyl group at the meta position relative to the chlorine substituent. Its molecular formula is C₁₄H₁₀BrClO, with a molecular weight of 309.59 g/mol. The compound is structurally characterized by a ketone group bridging two substituted benzene rings, which imparts unique electronic and steric properties.

Modifications such as halogenation or alkylation are likely employed to introduce the bromo, chloro, and methyl groups.

Applications: Benzophenones are widely used as UV absorbers, photoinitiators, and intermediates in pharmaceuticals and organic synthesis.

Properties

IUPAC Name |

(4-bromophenyl)-(4-chloro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBFCPWUMLQKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901232518 | |

| Record name | (4-Bromophenyl)(4-chloro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-16-0 | |

| Record name | (4-Bromophenyl)(4-chloro-3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)(4-chloro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-chloro-3’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 4-bromoacetophenone with 4-chloro-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-4’-chloro-3’-methylbenzophenone may involve similar Friedel-Crafts acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The carbonyl group in the benzophenone structure can participate in oxidation and reduction reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the carbonyl group.

Reduction: Sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Carboxylic acids or esters can be formed from the oxidation of the carbonyl group.

Reduction Products: Alcohols can be formed from the reduction of the carbonyl group.

Coupling Products: Biaryl compounds are formed through coupling reactions.

Scientific Research Applications

4-Bromo-4’-chloro-3’-methylbenzophenone is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving substituted benzophenones.

Medicine: The compound may be explored for its potential pharmacological properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-chloro-3’-methylbenzophenone depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles. In oxidation and reduction reactions, the carbonyl group is either oxidized to a carboxylic acid or reduced to an alcohol. In coupling reactions, the compound forms biaryl products through the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-4'-chloro-3'-methylbenzophenone with structurally related benzophenones, focusing on substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects: Halogens: Bromine at position 4 enhances electrophilic aromatic substitution reactivity compared to fluorine (e.g., in 4-Bromo-4'-fluoro-3'-methylbenzophenone) due to its lower electronegativity and larger atomic size, which polarizes the aromatic ring differently . Piperazinomethyl Group: The bulkier 4-methylpiperazinomethyl substituent in 4-Bromo-4'-(4-methylpiperazinomethyl)benzophenone increases molecular weight and solubility in polar solvents, making it suitable for pharmaceutical applications .

Thermal Stability: Nitro derivatives (e.g., 4'-chloro-3:3'-dinitro-A-methylbenzophenone, m.p. 131°C) exhibit higher melting points due to increased intermolecular forces from nitro groups, whereas methyl or alkoxy substituents lower melting points .

Ethylenedioxy-substituted derivatives (e.g., 4-Bromo-3',4'-(ethylenedioxy)benzophenone) are employed in photopolymerization due to their extended conjugation and UV absorption .

Research Findings and Trends

- Synthetic Challenges : Introducing multiple halogen and alkyl groups requires precise control to avoid side reactions, such as over-nitration or undesired ring substitutions .

- Computational Insights : Density-functional theory (DFT) studies (e.g., B3LYP functional) could predict electronic properties like HOMO-LUMO gaps, though such data are absent in the evidence .

- Biological Activity: Despite structural similarities to bioactive chalcones (), halogenated benzophenones in the evidence lack reported antimicrobial activity, highlighting the need for targeted functionalization .

Biological Activity

4-Bromo-4'-chloro-3'-methylbenzophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

4-Bromo-4'-chloro-3'-methylbenzophenone is classified as a benzophenone derivative. Its structure includes two aromatic rings connected by a carbonyl group, with bromine and chlorine substituents that may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 4-Bromo-4'-chloro-3'-methylbenzophenone exhibits antimicrobial activity against various pathogens. A study conducted on its efficacy against bacterial strains demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of halogen atoms in its structure is believed to enhance its ability to interact with cellular targets, leading to increased cytotoxicity against tumor cells.

The biological effects of 4-Bromo-4'-chloro-3'-methylbenzophenone are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as kinases and phosphatases. This inhibition can lead to altered signaling pathways that control cell growth and apoptosis .

- DNA Interaction : Some studies suggest that it can bind to DNA, potentially leading to interference with replication and transcription processes, which is critical in cancer therapy .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 4-Bromo-4'-chloro-3'-methylbenzophenone was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent.

Study 2: Cancer Cell Line Testing

A study involving human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer therapeutic .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.